![molecular formula C19H17NO3 B2584356 3-[(3,4-二甲苯甲酰基)]-6-甲氧基喹啉-4(1H)-酮 CAS No. 892290-55-0](/img/structure/B2584356.png)
3-[(3,4-二甲苯甲酰基)]-6-甲氧基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzylamine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused-ring system with a benzene ring and a pyridine ring. The presence of various substituents, such as the dimethylphenyl carbonyl group and the methoxy group in this compound, can significantly influence its physical and chemical properties .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” would depend on its specific structure. Factors that could influence its properties include the presence of the dimethylphenyl carbonyl group and the methoxy group, as well as the overall structure of the quinoline ring system .科学研究应用
NMR光谱在结构鉴别中的应用
NMR光谱技术已被用于鉴别异构二氢异喹啉酮,包括与3-[(3,4-二甲苯甲酰基)]-6-甲氧基喹啉-4(1H)-酮类似的化合物。该技术有助于确定这些化合物中RO-取代基的位置,从而更深入地了解其结构特征(Waigh, 1980)。
合成和反应性
对与3-[(3,4-二甲苯甲酰基)]-6-甲氧基喹啉-4(1H)-酮相关的化合物的合成和反应性研究表明,它们可以发生多种反应,导致螺环系统和3,4-二氢异喹啉衍生物的形成。这些反应对于开发在药物化学和材料科学中具有潜在应用的新化合物至关重要(Rozhkova等,2013)。
喹唑啉衍生物的合成
对与目标化合物结构相似的4-(3'-氯苯胺基)-6-甲氧基喹唑啉衍生物的合成研究提供了有关创建一系列基于喹唑啉的化合物的使用方法的见解。这项研究可能与新药或材料的开发相关(Yan, Huang, & Zhang, 2013)。
发光性能
与所讨论的化学物质相关的氰基官能化6-甲氧基喹啉-2-酮的合成和研究揭示了有趣的发光性能。这些性能可能会被用于开发新的光学材料或传感器(Enoua, Uray, & Stadlbauer, 2009)。
催化应用
对铑促进的喹啉和甲基喹啉的C-H键活化(包括与3-[(3,4-二甲苯甲酰基)]-6-甲氧基喹啉-4(1H)-酮结构相关的化合物)的研究提供了有关其在催化中潜在用途的宝贵信息。这在有机合成和新催化工艺开发的背景下尤为重要(De las Heras等,2022)。
晶体学和计算研究
新型喹啉酮衍生物的晶体学和计算研究提供了对这些化合物的分子结构和性质的见解。这项研究对于理解类似化合物在各个科学领域的化学行为和潜在应用至关重要(Bai等,2012)。
作用机制
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some quinoline derivatives have been found to exhibit biological activities, such as antimicrobial, antifungal, antimalarial, and anticancer activities .
安全和危害
未来方向
属性
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-5-13(8-12(11)2)18(21)16-10-20-17-7-6-14(23-3)9-15(17)19(16)22/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRVDMKIPXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
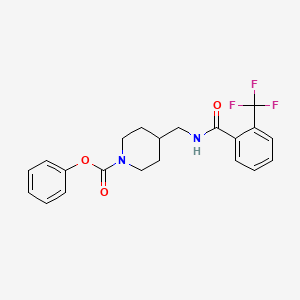
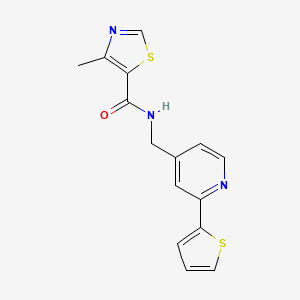
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)
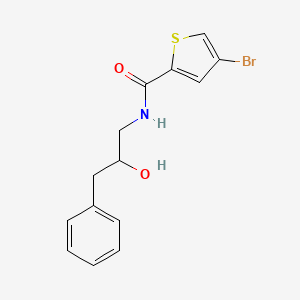
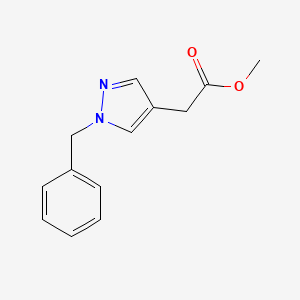
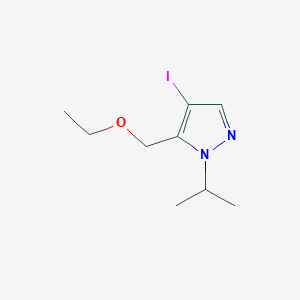
![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
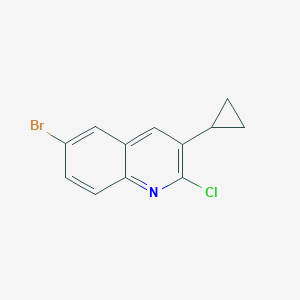
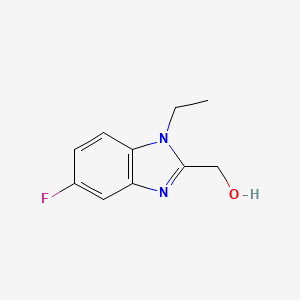

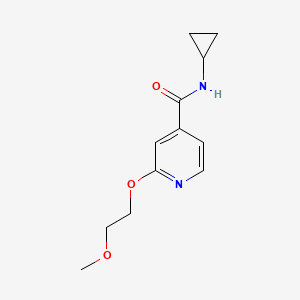
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)